molecular formula C13H18Cl2N2O2 B13904199 1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride

1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride

Cat. No.: B13904199
M. Wt: 305.20 g/mol
InChI Key: JNWIYLFZWGWSGU-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetyl chloride: A precursor used in the synthesis of 1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride.

    Fipexide hydrochloride: Another piperazine derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of the 4-chlorophenoxyacetyl and 3-methylpiperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-10-8-16(7-6-15-10)13(17)9-18-12-4-2-11(14)3-5-12;/h2-5,10,15H,6-9H2,1H3;1H

InChI Key

JNWIYLFZWGWSGU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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